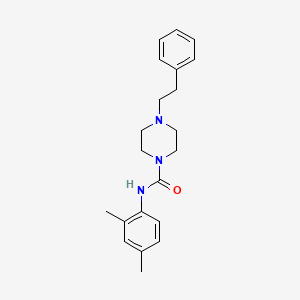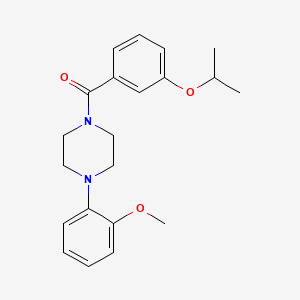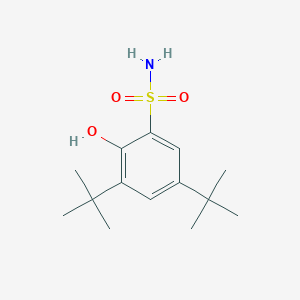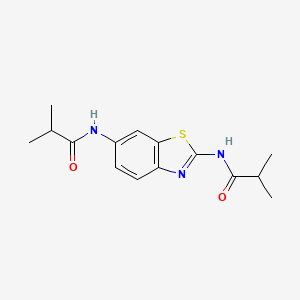![molecular formula C20H18N4O B5317768 4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317768.png)
4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPPA is a pyrrolopyridine derivative that has been found to have promising effects on various biological processes, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of 4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine is not fully understood, but studies have suggested that it acts as an inhibitor of certain enzymes and proteins that are involved in various biological processes. This compound has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can disrupt various biological processes and lead to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. Studies have shown that this compound can inhibit the expression of certain genes that are involved in cancer cell growth and inflammation. This compound has also been found to induce apoptosis, which is a process of programmed cell death that can help to eliminate cancer cells from the body. Additionally, this compound has been found to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine for lab experiments is its reproducibility. The synthesis of this compound has been described in detail in various scientific publications, making it a reliable and reproducible process. Additionally, this compound has been found to have promising effects on various biological processes, making it a subject of interest for researchers. However, one of the limitations of this compound is its potential toxicity. Studies have suggested that this compound can be toxic to certain cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Studies have shown that this compound has promising anti-cancer and anti-inflammatory properties, making it a potential candidate for drug development. Another potential direction for research is the exploration of the mechanism of action of this compound. While the mechanism of action of this compound is not fully understood, further research could help to elucidate its molecular targets and pathways. Additionally, further research could explore the potential applications of this compound in other fields of scientific research, such as neuroscience and immunology.
Métodos De Síntesis
4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine can be synthesized through a multi-step process that involves the reaction of 2-bromo-4-methoxyaniline with 3-pyridinemethanol, followed by a series of reactions that ultimately lead to the formation of the final product. The synthesis of this compound has been described in detail in various scientific publications, making it a reproducible process.
Aplicaciones Científicas De Investigación
4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-25-18-7-3-2-6-15(18)17-11-19(24-20-16(17)8-10-22-20)23-13-14-5-4-9-21-12-14/h2-12H,13H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICPHZYSEYYPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC3=C2C=CN3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)
![ethyl 7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5317696.png)

![N~4~-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5317703.png)
![N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B5317719.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317724.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-thieno[2,3-d]pyrimidin-4-yl-1,4'-bipiperidine](/img/structure/B5317729.png)

![3-({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317731.png)
![ethyl 1-[3-(2-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317739.png)

![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)

![N-ethyl-1-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5317778.png)